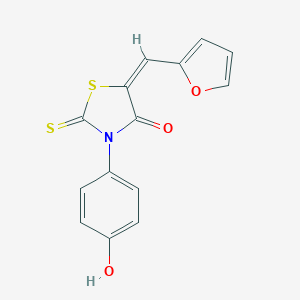![molecular formula C23H18N2O3 B379770 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 326889-61-6](/img/structure/B379770.png)
2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of 3,4-dihydroisoquinolin-1(2H)-one . This is a bioactive natural scaffold that has been used for plant disease management . It’s also found in many natural products and pharmacologically active compounds .
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives often involves the Castagnoli–Cushman reaction . Other methods include the intramolecular cyclization of carbamate/urea/thiourea/isocyanate/azidoamide, carbonylation/carbomylation/carbonyl insertion, and metal-catalyzed protocols by C−H activation .Molecular Structure Analysis
The molecular structure of 3,4-dihydroisoquinolin-1(2H)-one derivatives has been characterized by IR, 1H NMR, 13C NMR, and HRMS . The crystal structures of some compounds have been characterized by single crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving 3,4-dihydroisoquinolin-1(2H)-one derivatives are diverse. They include asymmetric [4+2]-cyclization processes , dehydrogenative C-N bond formation , and various other reactions .Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of 1,4-Benzodiazepine-2,5-diones through base-promoted ring expansion of 3-aminoquinoline-2,4-diones showcases an innovative approach to molecular rearrangement, highlighting the reactivity and potential transformations of similar compounds under mild conditions (Křemen et al., 2017).
- Research on benzo[g]isoquinoline-5,10-dione revealed its significant role in the insect teratogenicity associated with commercial reagent-grade acridine, demonstrating the biological activity and potential environmental impact of similar compounds (Ma et al., 1984).
Material Science and Photophysics
- The application of benzoisoquinoline-1,3-dione acceptor moieties in the development of red thermally activated delayed fluorescent (TADF) emitters for efficient red TADF devices underlines the compound's utility in materials science, particularly in light-emitting technologies (Yun & Lee, 2017).
Organic Synthesis and Medicinal Chemistry
- The discovery of a novel skeleton of 3-hydroxy-2,3-dihydroisoquinoline-1,4-diones through an intramolecular cyclization process, mediated by a metal-free hypervalent reagent, highlights innovative synthetic routes and the exploration of new molecular frameworks (Yang et al., 2015).
- Novel tetrahydrobenzo[4′,5′]thieno[3′,2′:5,6]pyrimido[1,2-b]isoquinoline derivatives have been synthesized and evaluated for antitumor activity, demonstrating the potential therapeutic applications of compounds with similar structural motifs (Mahmoud et al., 2018).
Future Directions
The future directions for research on 3,4-dihydroisoquinolin-1(2H)-one derivatives could involve further exploration of their bioactive properties, development of more potent derivatives, and investigation of their mechanisms of action . The development of new synthetic methodologies could also be a promising area of research .
Properties
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c26-20(24-13-5-9-15-6-1-2-12-19(15)24)14-25-22(27)17-10-3-7-16-8-4-11-18(21(16)17)23(25)28/h1-4,6-8,10-12H,5,9,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBQHFLZWZCLBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![11-(1-pyrrolidinyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B379690.png)
![6-[(4-fluorobenzyl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B379691.png)
![11-(3,4-dimethylanilino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B379693.png)
![1-{[3-(Dimethylamino)propyl]amino}-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B379694.png)
![ethyl 2-{[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379696.png)


![2-(cinnamylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B379701.png)
![N-(4-methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B379702.png)



![5-benzyl-2-(4-chlorophenyl)-3-(2-furyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B379709.png)

